molecular formula C17H23N3O2S B2582821 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 897470-70-1

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2582821
CAS No.: 897470-70-1
M. Wt: 333.45
InChI Key: UBALBWLHCCGLFX-UHFFFAOYSA-N
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Description

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Piperazine Derivative Formation: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent like ethanol or methanol.

    Final Coupling: The resulting intermediate is coupled with 2-methylpropan-1-one under acidic or basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or benzothiazole moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases.

    Biochemistry: Researchers explore its interactions with various enzymes and receptors, making it a valuable tool in understanding biochemical pathways and mechanisms.

    Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials with enhanced properties.

    Catalysis: It serves as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. This can lead to various physiological effects, such as inhibition of microbial growth, modulation of neurotransmitter release, or alteration of cellular metabolism.

Comparison with Similar Compounds

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other benzothiazole derivatives, such as:

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.

    N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide: Another benzothiazole derivative with different substituents, offering unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALBWLHCCGLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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